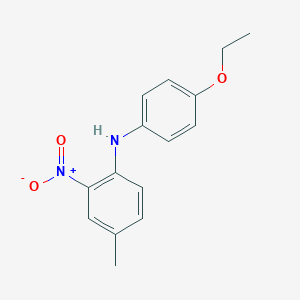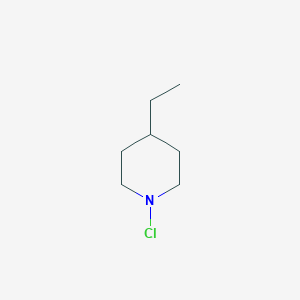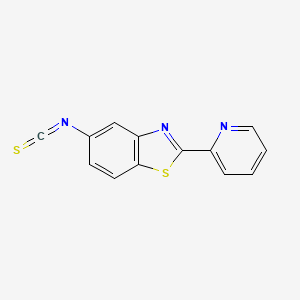
3-Ethyl-2,2,5-trimethylhexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-2,2,5-trimethylhexane is a branched alkane with the molecular formula C₁₁H₂₄. It is a hydrocarbon that consists of a hexane backbone with three methyl groups and one ethyl group attached to it. This compound is part of the larger family of alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2,2,5-trimethylhexane can be achieved through various organic synthesis methods. One common approach is the alkylation of a suitable hexane derivative with ethyl and methyl groups under controlled conditions. This process typically involves the use of strong acids or bases as catalysts to facilitate the addition of alkyl groups to the hexane backbone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic cracking of larger hydrocarbons followed by selective hydrogenation and purification steps. Catalysts such as zeolites or metal oxides are often employed to enhance the efficiency and selectivity of the reactions.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2,2,5-trimethylhexane primarily undergoes reactions typical of alkanes, including:
Combustion: Complete combustion in the presence of oxygen produces carbon dioxide and water.
Halogenation: Reaction with halogens (e.g., chlorine or bromine) under UV light to form haloalkanes.
Cracking: Thermal or catalytic cracking to produce smaller hydrocarbons.
Common Reagents and Conditions
Halogenation: Chlorine or bromine in the presence of UV light.
Combustion: Oxygen or air at high temperatures.
Cracking: High temperatures and catalysts such as zeolites.
Major Products Formed
Combustion: Carbon dioxide and water.
Halogenation: Various haloalkanes depending on the halogen used.
Cracking: Smaller alkanes and alkenes.
Scientific Research Applications
3-Ethyl-2,2,5-trimethylhexane has several applications in scientific research, including:
Chemistry: Used as a reference compound in studies of hydrocarbon behavior and properties.
Biology: Investigated for its potential effects on biological systems, although it is primarily of interest as a model compound rather than a biologically active substance.
Industry: Utilized in the formulation of fuels and lubricants due to its branched structure, which can enhance certain performance characteristics.
Mechanism of Action
As a hydrocarbon, 3-Ethyl-2,2,5-trimethylhexane does not have a specific mechanism of action in biological systems. Its effects are primarily physical, such as its role in combustion reactions or its behavior as a solvent or fuel component. The molecular interactions involve van der Waals forces and hydrophobic interactions with other nonpolar substances.
Comparison with Similar Compounds
Similar Compounds
2,2,4-Trimethylpentane: Another branched alkane with similar physical properties.
3-Ethyl-2-methylpentane: A compound with a similar structure but fewer methyl groups.
2,3,3-Trimethylpentane: A branched alkane with a different arrangement of methyl groups.
Uniqueness
3-Ethyl-2,2,5-trimethylhexane is unique due to its specific branching pattern, which can influence its physical properties such as boiling point, melting point, and density. The presence of three methyl groups and one ethyl group in specific positions on the hexane backbone distinguishes it from other branched alkanes.
Properties
CAS No. |
61868-76-6 |
|---|---|
Molecular Formula |
C11H24 |
Molecular Weight |
156.31 g/mol |
IUPAC Name |
3-ethyl-2,2,5-trimethylhexane |
InChI |
InChI=1S/C11H24/c1-7-10(8-9(2)3)11(4,5)6/h9-10H,7-8H2,1-6H3 |
InChI Key |
GJVFOLLEVKEKMU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(E)-(3-Nitrophenyl)diazenyl]piperidine](/img/structure/B14566115.png)
![Butyl 4'-propoxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B14566121.png)
![Morpholine, 4-[6-methylene-2-(1-pyrrolidinylmethyl)-1-cyclohexen-1-yl]-](/img/structure/B14566123.png)
![{2-[2-(2-Chlorophenyl)ethenyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B14566128.png)










